![molecular formula C8H8BF3O4 B2375116 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid CAS No. 1451393-59-1](/img/structure/B2375116.png)
3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid
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Overview
Description
Synthesis Analysis
The synthesis of HMTFPB involves various organic reactions. It has been studied for its potential use in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. It is also used in the development of responsive drug delivery systems.Molecular Structure Analysis
The molecular formula of HMTFPB is C8H8BF3O4 . The InChI key is HPVFPMGLKKFBIQ-UHFFFAOYSA-N .Chemical Reactions Analysis
HMTFPB exhibits antibacterial potency against bacteria such as Escherichia coli and Bacillus cereus. It is also used in electrochemical sensors for saccharide detection. These sensors can detect saccharides like d-fructose, d-mannose, and d-glucose with high sensitivity and specificity.Physical And Chemical Properties Analysis
The molecular weight of HMTFPB is 235.96 . The storage temperature is 2-8°C .Scientific Research Applications
- Phenylboronic acids, including this compound, play a crucial role in Suzuki–Miyaura (SM) cross-coupling reactions. These reactions are widely used for carbon–carbon bond formation in organic synthesis . The compound serves as a boron reagent, facilitating the coupling of aryl and heteroaryl halides with aryl boronic acids.
- Researchers utilize 3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid as a reactant in the synthesis of biologically active molecules. Notable applications include:
- Phenylboronic acids are significant in biochemical applications. Their ability to bind to cell-surface glycoconjugates makes them valuable in designing receptors for diagnostic and therapeutic purposes.
Suzuki–Miyaura Cross-Coupling Reactions
Biologically Active Molecules Synthesis
Biosensors and Molecular Receptors
Mechanism of Action
Target of Action
Boronic acids, including this compound, are known to be used in the suzuki–miyaura coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the Suzuki–Miyaura coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic acids play a significant role in various organic synthesis reactions, including the suzuki–miyaura coupling .
Result of Action
The compound is known to be involved in the synthesis of biologically active molecules .
Action Environment
It’s known that the suzuki–miyaura coupling reaction, in which this compound is used, can be influenced by various factors such as temperature, solvent, and the presence of a catalyst .
Safety and Hazards
properties
IUPAC Name |
[3-(hydroxymethyl)-4-(trifluoromethoxy)phenyl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BF3O4/c10-8(11,12)16-7-2-1-6(9(14)15)3-5(7)4-13/h1-3,13-15H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVFPMGLKKFBIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(F)(F)F)CO)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BF3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.95 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Hydroxymethyl-4-(trifluoromethoxy)phenylboronic acid |
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